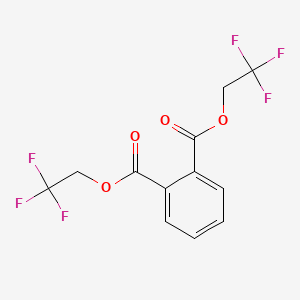

Bis(2,2,2-trifluoroethyl) phthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-3-1-2-4-8(7)10(20)22-6-12(16,17)18/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRBRNHUQJKQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346867 | |

| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62240-27-1 | |

| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62240-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to CAS Number 62240-27-1: Bis(2,2,2-trifluoroethyl) phthalate

This technical guide provides a comprehensive overview of the chemical properties, primary applications, and toxicological context of Bis(2,2,2-trifluoroethyl) phthalate (CAS Number: 62240-27-1). This document is intended for researchers, scientists, and drug development professionals who may encounter this compound in analytical, industrial, or research settings. While well-characterized in its chemical and analytical applications, it is crucial to note the current absence of direct biological and toxicological data for this specific phthalate ester.

Executive Summary

This compound is a fluorinated diester of phthalic acid. Its primary and most well-documented application is as an analytical standard for the determination of phthalates using gas-liquid chromatography (GLC).[1][2] The trifluoroethyl groups confer unique properties, including high thermal stability and low volatility, which are advantageous for its use in analytical and material science applications.[1] Beyond its role as a standard, it is also utilized as a plasticizer in polyvinyl chloride (PVC) products, in coatings and sealants to enhance water resistance and thermal stability, and has potential applications as a flame retardant.[1]

A significant gap exists in the scientific literature regarding the biological activity, metabolism, and toxicology of this compound. This guide will, therefore, also provide a discussion on the known biological effects of other common phthalates to offer a framework for potential toxicological considerations, while emphasizing that these are not direct data for CAS 62240-27-1.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.

| Property | Value | Reference(s) |

| CAS Number | 62240-27-1 | [1][2][3] |

| IUPAC Name | bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate | |

| Synonyms | Phthalic Acid Bis(2,2,2-trifluoroethyl) Ester | [1][2] |

| Molecular Formula | C₁₂H₈F₆O₄ | [2] |

| Molecular Weight | 330.18 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 41 °C | [2][3] |

| Purity | ≥98.0% | [2] |

| Storage Conditions | Refrigerator (2-8 °C), Heat Sensitive | [2] |

Primary Application: Analytical Standard in Gas Chromatography

The most prominent use of this compound is as a certified reference material or analytical standard for the quantification of phthalate esters in various matrices, including environmental samples, consumer products, and biological fluids.[1] Its high purity, thermal stability, and distinct mass spectrum make it an excellent internal or external standard in gas chromatography (GC), particularly with mass spectrometry (MS) or electron capture detection (ECD).[1][4]

Rationale for Use as a GC Standard

The choice of an internal standard is critical for accurate quantification in chromatography. This compound is a suitable standard for phthalate analysis due to the following reasons:

-

Structural Similarity: It is a phthalate diester, sharing the core phthalic acid structure with many common phthalates of interest.

-

Unique Retention Time: Its fluorinated side chains result in a retention time that is typically distinct from non-fluorinated phthalates, allowing for clear chromatographic separation.

-

Distinct Mass Spectrum: The presence of fluorine atoms leads to a unique fragmentation pattern in mass spectrometry, enabling selective detection and quantification without interference from other phthalates.

-

High Purity: As a certified standard, it is available in high purity, which is essential for accurate calibration.[2]

Experimental Protocol: Quantification of Phthalates in a Liquid Matrix using GC-MS with this compound as an Internal Standard

This protocol provides a general workflow for the analysis of phthalates in a liquid sample, such as a beverage.[5]

3.2.1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

Target phthalate standards for calibration

-

Dichloromethane (DCM), HPLC grade

-

Acetone, HPLC grade

-

Anhydrous Sodium Sulfate

-

Sample vials with PTFE-lined caps

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

3.2.2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetone.

-

Calibration Standard Stock Solution (1000 µg/mL): Prepare a stock solution containing a mixture of the target phthalates in acetone.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the calibration standard stock solution and adding a constant concentration of the internal standard to each.

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

-

Measure 5 mL of the liquid sample into a glass separatory funnel.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 5 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Collect the dried organic extract in a clean vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Transfer the final extract to a GC vial for analysis.

3.2.4. GC-MS Analysis

-

GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., TraceGOLD TG-5MS) is recommended.[5]

-

Injector Temperature: 280-320 °C.[5]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 230 °C.

-

Ramp 2: 10 °C/min to 270 °C, hold for 2 minutes.

-

Ramp 3: 25 °C/min to 300 °C, hold for 8 minutes.[6]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target phthalate and the internal standard.

-

3.2.5. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of each target phthalate to the peak area of the internal standard against the concentration of the target phthalate.

-

Calculate the concentration of the target phthalates in the unknown samples using the calibration curve.

Caption: Workflow for Phthalate Quantification using GC-MS.

Other Industrial Applications

Beyond its primary role in analytical chemistry, this compound has applications in material science:

-

Plasticizer: It can be used as a plasticizer in the production of flexible PVC, enhancing durability and flexibility for applications in industries such as construction and automotive.[1]

-

Coatings and Sealants: The compound is incorporated into coatings and sealants to improve water resistance and thermal stability, making it valuable for outdoor equipment and automotive parts.[1]

-

Flame Retardant: There is potential for its use as a flame retardant in certain applications, which could enhance safety standards in textiles and electronics.[1]

Toxicological Profile: A Data Gap and Inferences from Related Compounds

There are currently no published in vitro or in vivo studies specifically investigating the biological activity, metabolism, pharmacokinetics, or toxicity of this compound (CAS 62240-27-1). This represents a significant data gap for a compound with potential for human exposure through its industrial applications.

To provide a preliminary framework for risk assessment and to guide future research, this section will discuss the known toxicological properties of other widely studied phthalates. It is imperative to reiterate that the following information is for context and may not be representative of the biological effects of this compound.

General Phthalate Metabolism and Pharmacokinetics

Phthalate esters are generally well-absorbed orally.[7][8] In the gastrointestinal tract, they are often hydrolyzed by lipases to their corresponding monoester metabolite and alcohol.[7][8] The monoester is the primary metabolite and is often considered the more toxic species.[9] The monoesters can be further metabolized through oxidation of the alkyl side chain and subsequently conjugated (e.g., with glucuronic acid) to facilitate urinary excretion.[7][8]

The trifluoroethyl groups in this compound are likely to influence its metabolism. The high electronegativity of the fluorine atoms may alter the susceptibility of the ester bonds to hydrolysis and the subsequent metabolism of the side chains.

Caption: A potential metabolic pathway for this compound.

Endocrine Disruption by Other Phthalates

Many phthalates are recognized as endocrine-disrupting chemicals (EDCs), primarily due to their anti-androgenic activity.[10][11] Compounds like di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and benzyl butyl phthalate (BBP) have been shown to disrupt male reproductive tract development in animal studies.[9][10] The proposed mechanisms often involve the downregulation of genes involved in steroidogenesis, leading to reduced testosterone production.[9][12] Some phthalates have also been shown to interact with estrogen receptors and aryl hydrocarbon receptors.[13]

The potential for this compound to act as an endocrine disruptor is unknown. Research would be required to determine if it or its metabolites can interact with nuclear receptors such as the androgen and estrogen receptors.

Other Toxicological Concerns Associated with Phthalates

-

Reproductive Toxicity: Exposure to certain phthalates has been associated with adverse effects on both male and female reproductive health, including decreased sperm quality and ovarian dysfunction.[11][14]

-

Metabolic Effects: Epidemiological studies have suggested a link between exposure to some phthalates (DEHP, DBP, DIBP) and an increased risk of insulin resistance and type 2 diabetes.[15]

-

Hepatotoxicity: High doses of some phthalates, such as DEHP, have been shown to cause liver tumors in rodents, potentially through mechanisms involving peroxisome proliferation.[16][17]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek medical advice.

-

Inhalation: Move to fresh air.

-

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[18]

Future Research Directions

The significant data gap on the biological effects of this compound presents several opportunities for future research, particularly for scientists in toxicology and drug development:

-

In Vitro Screening: Conduct a battery of in vitro assays to assess its potential for endocrine disruption (e.g., androgen and estrogen receptor binding and transactivation assays), cytotoxicity, and genotoxicity.

-

Metabolism Studies: Investigate the metabolic fate of this compound using liver microsomes or other relevant model systems to identify its major metabolites.

-

In Vivo Studies: If in vitro studies indicate potential toxicity, follow-up in vivo studies in model organisms could be warranted to assess its systemic effects, particularly on the reproductive and metabolic systems.

-

Structure-Activity Relationship (SAR) Studies: Compare the biological activity of this compound with other fluorinated and non-fluorinated phthalates to understand how the trifluoroethyl groups influence its toxicological profile.

Conclusion

This compound (CAS 62240-27-1) is a well-characterized compound with established utility as an analytical standard and in material science applications. Its unique properties, conferred by the trifluoroethyl groups, make it a valuable tool in these fields. However, a critical lack of data on its biological activity and toxicological profile necessitates a cautious approach to its handling and application, especially in contexts with potential for human exposure. The information provided on related phthalate compounds should serve as a guide for potential hazards, but dedicated research is urgently needed to accurately assess the risk profile of this specific fluorinated phthalate.

References

- Chem-Impex. This compound [Standard for Phthalate GLC Determ. Available from: https://www.chemimpex.

-

Mankidy R, et al. Biological impact of phthalates. Toxicology Letters. 2013;217(1):58-64. Available from: [Link]

-

Lorini L, et al. A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning? Critical Reviews in Toxicology. 2019;49(7):597-622. Available from: [Link]

-

Pollack GM, et al. Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives. 1985;61:247-252. Available from: [Link]

-

Aladdin. This compound [Standard for Phthalate GLC Determination]. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available from: [Link]

-

Hlisníková H, et al. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. International Journal of Molecular Sciences. 2021;22(4):1755. Available from: [Link]

- Robrock K, et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.

-

International Organisation of Vine and Wine. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Available from: [Link]

-

Radke EG, et al. Phthalate exposure and metabolic effects: a systematic review of the human epidemiological evidence. Environmental Health Perspectives. 2019;127(4):47008. Available from: [Link]

-

Agilent Technologies. Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. 2012. Available from: [Link]

-

Bal R, et al. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. Toxics. 2023;11(9):788. Available from: [Link]

-

Peñalver A, et al. Phthalates: European regulation, chemistry, pharmacokinetic and related toxicity. Toxicology Letters. 2020;321:100-110. Available from: [Link]

-

ResearchGate. Biological impact of phthalates | Request PDF. Available from: [Link]

-

Hlisníková H, et al. Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Molecular Sciences. 2021;22(15):8247. Available from: [Link]

-

Li Y, et al. Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic–Pituitary–Gonadal Axis: A Priority Control List Construction from Theoretical Methods. Toxics. 2023;11(5):455. Available from: [Link]

-

ResearchGate. Biological sources, chemical structures and bioactivities of phthalate derivatives. Available from: [Link]

-

ResearchGate. Phthalate chemical activity in bioactivity sets. Chemical assay... Available from: [Link]

-

Boberg J, et al. Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response. Toxicological Sciences. 2011;121(2):345-353. Available from: [Link]

-

Catteau A, et al. Reproductive toxicity of emerging plasticizers, flame retardants, and bisphenols, using culture of the rat fetal testis. Reproductive Toxicology. 2021;103:12-21. Available from: [Link]

-

Albro PW, et al. Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives. 1982;45:19-23. Available from: [Link]

-

ResearchGate. Prioritizing Phthalate Esters (PAEs) using experimental in vitro/vivo toxicity assays and computational in silico approaches | Request PDF. Available from: [Link]

-

Maranghi F, et al. Metabolic, reproductive and thyroid effects of bis(2-ethylhexyl) phthalate (DEHP) orally administered to male and female juvenile rats at dose levels derived from children biomonitoring study. Toxicology. 2021;449:152653. Available from: [Link]

-

Notari T, et al. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. Frontiers in Toxicology. 2023;5:1193390. Available from: [Link]

-

Korkmaz M, et al. Bis(2-ethylhexyl) phthalate induces DNA strand breaks and gene expression alterations in larval zebrafish Danio rerio. Toxicology and Industrial Health. 2019;35(8):520-529. Available from: [Link]

-

Wang Y, et al. Toxicity and mechanism of bis(2-ethylhexyl) phthalate in premature ovarian failure: A network toxicology prediction and molecular docking analysis. Heliyon. 2023;9(8):e18581. Available from: [Link]

-

Zhang L, et al. Effects of bis(2-butoxyethyl) phthalate exposure in utero on the development of fetal Leydig cells in rats. Toxicology Letters. 2021;351:65-77. Available from: [Link]

-

de Souza Rangel O, et al. The Threat of Bis(2-Ethylhexyl) Phthalate in Coastal and Marine Environments: Ecotoxicological Assays Using Tropical Species from Different Trophic Levels. Journal of Marine Science and Engineering. 2022;10(1):89. Available from: [Link]

-

Popp JA, et al. In vivo studies on the mechanism of di(2-ethylhexyl)phthalate carcinogenesis. Toxicology and Industrial Health. 1987;3(2):151-163. Available from: [Link]

-

National Center for Biotechnology Information. Phthalates Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

ResearchGate. (PDF) A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning?. Available from: [Link]

-

Environment and Climate Change Canada. Bis(2-ethylhexyl) Phthalate. Available from: [Link]

-

Thomas JA, et al. Bis-(2-ethylhexyl) phthalate, an ubiquitous environmental contaminant. Environmental Health Perspectives. 1982;45:1-17. Available from: [Link]

-

Iannilli A, et al. Assessment of exposure to Di (2-ethylhexyl) phthalate (DEHP) metabolites and Bisphenol A (BPA) and its importance for the prevention of cardiometabolic diseases. bioRxiv. 2021. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound CAS#: 62240-27-1 [amp.chemicalbook.com]

- 4. epa.gov [epa.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. oiv.int [oiv.int]

- 7. Overview of phthalate ester pharmacokinetics in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of bis(2-butoxyethyl) phthalate exposure in utero on the development of fetal Leydig cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological impact of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Phthalate exposure and metabolic effects: a systematic review of the human epidemiological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo studies on the mechanism of di(2-ethylhexyl)phthalate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bis-(2-ethylhexyl) phthalate, an ubiquitous environmental contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

Phthalic acid bis(2,2,2-trifluoroethyl) ester introduction

An In-Depth Technical Guide to Phthalic Acid Bis(2,2,2-trifluoroethyl) Ester: Properties, Synthesis, and Applications in Modern Research

Introduction

Phthalic acid bis(2,2,2-trifluoroethyl) ester, also known as bis(2,2,2-trifluoroethyl) phthalate, is a highly specialized organofluorine compound belonging to the phthalate ester family. Phthalic acid esters (PAEs) are a class of chemicals widely recognized for their use as plasticizers to enhance the flexibility and durability of polymeric materials.[1][2] However, the introduction of trifluoroethyl groups onto the phthalic acid backbone imparts unique physicochemical properties that distinguish this molecule from its non-fluorinated counterparts.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern material science and drug discovery.[3][4] Fluorination can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of Phthalic acid bis(2,2,2-trifluoroethyl) ester, covering its fundamental properties, synthesis methodologies, key applications, and safety considerations from the perspective of a senior application scientist.

Part 1: Physicochemical Properties and Characterization

The defining features of Phthalic acid bis(2,2,2-trifluoroethyl) ester stem from its hybrid structure: a rigid aromatic core and flexible, highly electronegative fluoroalkyl side chains. These structural elements result in enhanced thermal stability and chemical resistance compared to conventional phthalates.[2]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 62240-27-1 | [2][6][7] |

| Molecular Formula | C₁₂H₈F₆O₄ | [2][6][8] |

| Molecular Weight | 330.18 g/mol | [2][6][8] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 41 °C | [2][6][7] |

| Purity | Typically ≥98% | [2][6] |

| Storage | 2 - 8 °C, protect from heat | [2][6] |

Structural Characterization

Confirmation of the chemical structure and purity of Phthalic acid bis(2,2,2-trifluoroethyl) ester is crucial for any application. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The presence and chemical environment of the fluorine, hydrogen, and carbon atoms can be confirmed through ¹⁹F NMR, ¹H NMR, and ¹³C NMR, respectively.[9][10] The distinct chemical shifts and coupling patterns provide unambiguous proof of the bis(2,2,2-trifluoroethyl) ester structure.

Part 2: Synthesis Methodologies

The synthesis of phthalate esters is a well-established area of organic chemistry, typically achieved through the esterification of phthalic acid or its anhydride.[1] The preparation of the trifluoroethyl variant follows these principles, with specific considerations for the properties of the fluorinated alcohol.

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and common laboratory-scale synthesis involves the Fischer-Speier esterification of phthalic anhydride with 2,2,2-trifluoroethanol in the presence of an acid catalyst.

Causality Behind Experimental Choices:

-

Reactants: Phthalic anhydride is often preferred over phthalic acid as it is more reactive and produces only one equivalent of water as a byproduct, which helps drive the reaction to completion. 2,2,2-trifluoroethanol is the source of the fluorinated alkyl groups.

-

Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the anhydride, rendering it more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic 2,2,2-trifluoroethanol.

-

Reaction Conditions: The reaction is typically heated to increase the reaction rate. The removal of water, often accomplished using a Dean-Stark apparatus, is critical to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Purification: Following the reaction, the crude product is typically washed to remove the acid catalyst and any unreacted starting materials. Final purification is often achieved by recrystallization or column chromatography to yield the product with high purity.

Experimental Workflow: Synthesis of Phthalic Acid Bis(2,2,2-trifluoroethyl) Ester

Caption: Generalized workflow for the synthesis of Phthalic acid bis(2,2,2-trifluoroethyl) ester.

Detailed Protocol

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (1.0 eq.), 2,2,2-trifluoroethanol (2.2 eq.), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.

-

Characterization: Confirm the identity and purity of the product using NMR, melting point analysis, and other appropriate analytical methods.

Part 3: Core Applications and Field Insights

The unique properties of Phthalic acid bis(2,2,2-trifluoroethyl) ester make it a valuable compound in several scientific and industrial domains.

Analytical Chemistry

As a high-purity, thermally stable compound, it serves as an excellent analytical standard for the gas-liquid chromatography (GLC) determination of phthalate levels in environmental and consumer product samples.[2][6] Its fluorinated nature gives it a unique retention time, allowing for clear separation from common non-fluorinated phthalates, and it often elicits a strong signal in detectors like mass spectrometers.

Material Science

The presence of six fluorine atoms imparts significant chemical resistance, durability, and thermal stability.[2] These properties are highly desirable in the formulation of advanced materials:

-

Specialty Plasticizer: It can be used as a plasticizer in polymers like PVC for applications requiring high performance and longevity, particularly in harsh chemical or thermal environments.[2]

-

Coatings and Sealants: When incorporated into coatings and sealants, it can enhance hydrophobicity (water resistance) and durability, making it valuable for outdoor and automotive applications.[2]

-

Flame Retardants: Its fluorine content can also contribute to flame retardant properties, enhancing the safety of materials used in textiles and electronics.[2]

Relevance in Drug Development Research

While not a therapeutic agent itself, Phthalic acid bis(2,2,2-trifluoroethyl) ester is highly relevant to drug development professionals due to the central role of fluorine in modern medicinal chemistry.

The Power of Fluorine in Drug Design: The substitution of hydrogen with fluorine can profoundly improve a drug candidate's profile. The trifluoromethyl (CF₃) group, closely related to the trifluoroethyl moiety, is one of the most common fluorine-containing substituents in pharmaceuticals.

Caption: Impact of fluorine incorporation on key drug properties.

This specific ester can serve as:

-

A Tool Compound: For studying the absorption, distribution, metabolism, and excretion (ADME) and toxicological profiles of trifluoroethyl-containing esters.

-

A Reference Standard: In the development of analytical methods for new fluorinated drug candidates containing similar structural motifs.

-

A Building Block: While less common, the phthalate core could potentially be modified to create more complex molecules for screening libraries.

Understanding the behavior of well-characterized fluorinated molecules like this one provides crucial insights that can guide the design of safer and more effective fluorinated pharmaceuticals.[3][4]

Part 4: Safety, Handling, and Toxicology

-

Phthalic Acid Core: Phthalic acid itself is known to be an irritant to the skin, eyes, and respiratory tract.[11][12] Dusts can form explosive mixtures with air.[12]

-

Phthalate Esters: This class of compounds has been subject to intense scrutiny. Certain widely used phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), are recognized as reproductive and developmental toxicants and are considered endocrine-disrupting chemicals.[13] The U.S. FDA has recommended avoiding the use of DBP and DEHP as excipients in drug products.[13] The toxicological profile of the bis(2,2,2-trifluoroethyl) ester has not been as extensively studied.

-

Trifluoroethyl Moiety: A critical toxicological consideration is the potential for in-vivo hydrolysis of the ester bonds to release 2,2,2-trifluoroethanol (TFE). The metabolism of some fluorinated ethers is known to produce TFE, which is linked to their acute toxicity.[14][15] TFE itself is a known toxicant.

Recommended Handling and Storage

Given the potential hazards, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. If handling as a powder where dust may be generated, use respiratory protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from heat and strong oxidizing agents.[2][6]

Conclusion

Phthalic acid bis(2,2,2-trifluoroethyl) ester is more than just another phthalate. It is a specialized, fluorinated molecule whose properties make it a valuable tool in diverse fields. For analytical chemists, it is a high-purity standard for sensitive detection methods. For material scientists, it is a building block for high-performance polymers and coatings with enhanced durability and resistance. For researchers in drug discovery, it serves as an important case study and tool compound for understanding the in-vitro and in-vivo behavior of molecules containing the increasingly vital trifluoroethyl motif. A thorough understanding of its synthesis, properties, and potential hazards is essential for its safe and effective use in advancing scientific research and technological development.

References

-

The Good Scents Company. Phthalic acid. Available from: [Link]

-

Wang, J. et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules, 26(14), 4323. Available from: [Link]

-

NIST. Bis(2-butoxyethyl) phthalate. In NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. Phthalic acid bis(2,2,2-trifluoroethyl) ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Ma, J. et al. (2018). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 652-657. Available from: [Link]

-

SpectraBase. Phthalic acid bis(2,2,2-trifluoroethyl) ester. Available from: [Link]

-

Dembkowski, K. et al. (2019). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 24(23), 4226. Available from: [Link]

-

Patra, A. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1276, 134768. Available from: [Link]

-

Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. Available from: [Link]

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Phthalic acid. Available from: [Link]

-

Deslongchamps, G. et al. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437-5439. Available from: [Link]

-

Öztürk, E. et al. (2022). Phthalates in commonly used pharmaceuticals. Journal of Pharmaceutical and Health Sciences, 11(2), 169-175. Available from: [Link]

-

U.S. Food and Drug Administration. (2012). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. Available from: [Link]

- Google Patents. (2018). US20180086689A1 - Esterification process.

-

International Labour Organization & World Health Organization. (2021). ICSC 0768 - PHTHALIC ACID. Available from: [Link]

-

R Discovery. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Available from: [Link]

-

Kaminsky, L. S., & Fasco, M. J. (1982). Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. Toxicology and Applied Pharmacology, 62(2), 351-358. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9794, Ethyl trifluoroacetate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5462778, Bis(2,2,2-trifluoroethyl)maleate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80366, 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Available from: [Link]

-

Daniel, J. W. (1978). Toxicity and metabolism of phthalate esters. Clinical Toxicology, 13(2), 257-268. Available from: [Link]

-

Ivanetich, K. M. (1980). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Environmental Health Perspectives, 35, 225-230. Available from: [Link]

Sources

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. labproinc.com [labproinc.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. scbt.com [scbt.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0768 - PHTHALIC ACID [chemicalsafety.ilo.org]

- 13. fda.gov [fda.gov]

- 14. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the History of Bis(2,2,2-trifluoroethyl) phthalate: From Obscurity to an Analytical Standard

While the precise moment of its initial synthesis remains elusive in readily available scientific literature, the history of Bis(2,2,2-trifluoroethyl) phthalate is intrinsically linked to the advancement of analytical chemistry, particularly in the field of gas chromatography during the latter half of the 20th century. This specialized fluorinated diester of phthalic acid, while not a widely commercialized plasticizer like its cousin Bis(2-ethylhexyl) phthalate (DEHP), carved out a niche for itself as a critical analytical standard and derivatizing agent.

Our understanding of its history is pieced together from its applications and the broader context of the development of fluorinated organic compounds. The surge in organofluorine chemistry in the mid-20th century, driven by the unique properties imparted by fluorine atoms, led to the synthesis of a vast array of novel molecules. It is highly probable that this compound was first synthesized during this period of intense research and development.

A pivotal moment in the documented history of this compound appears in a 1977 publication by Takeshita et al. This research highlighted the use of this compound as a derivative for the sensitive determination of phthalic acid in biological samples using gas chromatography with an electron-capture detector (ECD). The choice of the 2,2,2-trifluoroethyl ester was deliberate; the highly electronegative fluorine atoms significantly enhance the electron-capturing properties of the molecule, leading to a much stronger signal and thus, a more sensitive analytical method. This application underscores the compound's importance in the analytical sciences, enabling the detection of trace amounts of phthalates, a class of compounds that were of growing environmental and toxicological concern.

While the primary historical application appears to be as an analytical standard, this compound also finds mention in the broader context of plasticizers and advanced materials.[1] The introduction of fluorine can bestow desirable properties such as increased thermal stability, chemical resistance, and altered solvency, making fluorinated esters like this one of interest for specialized polymer applications.

Chemical Properties and Synthesis

This compound is a white, crystalline solid with a melting point of approximately 41°C. Its molecular formula is C₁₂H₈F₆O₄, with a corresponding molecular weight of 330.18 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62240-27-1 |

| Molecular Formula | C₁₂H₈F₆O₄ |

| Molecular Weight | 330.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 41°C |

Experimental Protocol: Synthesis of this compound

The following is a detailed, step-by-step methodology for a plausible synthesis of this compound based on established esterification principles.

Materials:

-

Phthalic anhydride

-

2,2,2-Trifluoroethanol

-

Sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel, etc.)

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine phthalic anhydride (1 equivalent), 2,2,2-trifluoroethanol (2.2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Logical Workflow of Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The history of this compound is a compelling example of how a molecule, while not achieving widespread industrial use, can become a vital tool in a specific scientific domain. Its story is one of enabling precise and sensitive measurements that have been crucial for environmental and toxicological studies. While the exact details of its discovery remain to be unearthed, its legacy is firmly established in the realm of analytical chemistry. Further archival research into mid-20th-century chemical literature and patents may one day reveal the original pioneers who first synthesized this important fluorinated ester.

References

-

Chem-Impex. This compound [Standard for Phthalate GLC Determ]. Available at: [Link]

- Takeshita, R., et al. (1977). Gas-liquid chromatographic determination of phthalic acid in biological samples.

Sources

Thermal Stability and Degradation Pathways of Bis(2,2,2-trifluoroethyl) Phthalate

An In-Depth Technical Guide

Abstract

Bis(2,2,2-trifluoroethyl) phthalate is a specialized fluorinated ester utilized for its unique properties, including enhanced thermal stability and chemical resistance, in applications ranging from advanced material formulation to analytical standards.[1] This technical guide provides a comprehensive analysis of the thermal stability and degradation mechanisms of this compound. We explore the fundamental physicochemical properties, detail the standard analytical methodologies for assessing thermal behavior—namely Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)—and present a proposed degradation pathway based on established chemical principles for phthalate esters. This document serves as a critical resource for researchers, material scientists, and drug development professionals, offering field-proven insights into the experimental analysis and expected thermal behavior of this compound, thereby enabling its effective and safe application in thermally demanding environments.

Introduction and Industrial Relevance

This compound, also known as Phthalic Acid Bis(2,2,2-trifluoroethyl) ester, is a high-performance chemical compound distinguished by the presence of two trifluoroethyl groups attached to a phthalate core.[1] This fluorination imparts desirable characteristics that are leveraged across multiple industries. It serves as an effective plasticizer, a critical analytical standard for gas-liquid chromatography (GLC), a component in water-resistant coatings and sealants, and a potential flame retardant.[1]

The trifluoroethyl moieties are key to its performance, as the high electronegativity of fluorine atoms and the strength of the C-F bond contribute to the molecule's overall thermal and chemical stability.[2] Understanding the precise temperature thresholds at which this molecule begins to degrade, and the resulting chemical byproducts, is paramount for several reasons:

-

Material Processing: For applications in plastics and coatings, defining the maximum processing temperature is crucial to prevent degradation that could compromise the final product's integrity and performance.[3][4]

-

Product Lifespan: Predicting the long-term stability of materials incorporating this phthalate under various thermal stress conditions is essential for determining product lifespan and reliability.

-

Safety and Environmental Impact: Identifying the degradation products is vital for assessing potential toxicity and environmental fate, particularly in high-temperature applications or during end-of-life disposal.[5][6]

This guide provides the theoretical framework and practical methodologies to rigorously evaluate the thermal properties of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its thermal behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62240-27-1 | [1][7][8] |

| Molecular Formula | C₁₂H₈F₆O₄ | [1][8] |

| Molecular Weight | 330.18 g/mol | [1][8] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 41 °C | [1][7] |

| Purity | ≥98% | [1][9] |

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is required for a complete characterization of thermal stability and degradation.[4][10] Thermogravimetric Analysis (TGA) is the primary tool for determining mass loss as a function of temperature, providing clear data on the onset of degradation.[11][12] Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions. Finally, Pyrolysis-GC-MS is used to separate and identify the volatile products of decomposition.

Diagram 2: Experimental Workflow for Thermal Characterization

Caption: Integrated workflow for thermal stability and degradation analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound undergoes thermal decomposition and to quantify the associated mass loss.[12]

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Protocol Steps:

-

Tare: Tare a clean, empty TGA pan (platinum or alumina).

-

Sample Preparation: Accurately weigh 5–10 mg of the sample into the tared pan.

-

Atmosphere: Place the sample in the TGA furnace. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an oxygen-free environment.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) from the TGA curve and its first derivative (DTG), respectively.

-

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile compounds produced during the thermal decomposition of the sample.[13]

-

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

-

Protocol Steps:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis tube.

-

Pyrolysis: Insert the tube into the pyrolyzer. Heat the sample rapidly to the T_max temperature determined by TGA and hold for 10-20 seconds.

-

Separation: The volatile degradation products are immediately swept by a carrier gas (Helium) into the GC column. Program the GC oven with a suitable temperature gradient (e.g., start at 40 °C, ramp to 280 °C) to separate the individual components.

-

Detection & Identification: As components elute from the GC column, they enter the Mass Spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the chemical structures.

-

Representative Thermal Behavior and Results

While specific experimental data for this exact molecule is not publicly available, we can project its behavior based on extensive studies of analogous non-fluorinated phthalates and the known effects of fluorination.[14][15] The thermal decomposition of common phthalate plasticizers like bis(2-ethylhexyl) phthalate (DEHP) typically begins around 250 °C.[14][16] The presence of the highly stable trifluoroethyl group is expected to increase the onset temperature of decomposition.

Table 2: Expected TGA Results for this compound

| Parameter | Expected Value/Range | Interpretation |

| T_onset (5% Mass Loss) | 260 - 300 °C | The temperature at which significant decomposition begins. Higher than many non-fluorinated phthalates, indicating enhanced stability. |

| T_max (Peak of DTG) | 300 - 350 °C | The temperature at which the rate of decomposition is fastest. |

| Decomposition Profile | Single, sharp mass loss step | Suggests a primary decomposition mechanism that proceeds relatively quickly once initiated. |

| Residual Mass @ 600°C | < 2% | Indicates that the molecule decomposes primarily into volatile products with little to no char formation. |

Proposed Thermal Degradation Mechanism

The thermal degradation of phthalate esters in an inert atmosphere is well-understood to proceed via a non-radical, intramolecular elimination reaction (ester pyrolysis), often involving a six-membered cyclic transition state.[14] This mechanism leads to the formation of phthalic anhydride, an alkene, and an alcohol.[14][17] Applying this established pathway to this compound allows us to propose a logical degradation sequence.

Step 1: First Ester Cleavage The process is initiated by the cleavage of one of the C-O ester bonds. This is believed to occur via a concerted mechanism involving a hydrogen transfer from the ethyl group to the carbonyl oxygen, leading to the formation of phthalic acid mono(2,2,2-trifluoroethyl) ester and a volatile fluorinated alkene.

Step 2: Second Ester Cleavage & Cyclization The monoester intermediate is thermally unstable.[17] It rapidly undergoes a similar intramolecular cyclization, eliminating a molecule of 2,2,2-trifluoroethanol to form the highly stable phthalic anhydride.

Diagram 3: Proposed Degradation Pathway of Bis(2,2,2-trifluoroethyl) Phthalatedot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrolysis of Fluorocarbon Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

- 5. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labproinc.com [labproinc.com]

- 8. scbt.com [scbt.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. azom.com [azom.com]

- 12. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

- 13. researchgate.net [researchgate.net]

- 14. Studies on Thermal Decomposition of Phthalic Esters. I. : Thermal Decomposition of Bis (2-ethylhexyl) Phthalate [jstage.jst.go.jp]

- 15. fluorinated ester co-solvents: Topics by Science.gov [science.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Bis(2,2,2-trifluoroethyl) phthalate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of bis(2,2,2-trifluoroethyl) phthalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility and presents a robust experimental framework for its quantitative determination in common organic solvents.

Introduction: Understanding this compound

This compound, with the molecular formula C₁₂H₈F₆O₄ and a molecular weight of 330.18 g/mol , is a fluorinated diester of phthalic acid.[1][2][3] It exists as a white to almost white crystalline powder with a melting point of approximately 41°C.[1][2][3] The introduction of trifluoroethyl groups significantly modifies the physicochemical properties of the parent phthalate structure, influencing its thermal stability, chemical resistance, and, critically, its solubility profile. These characteristics make it a compound of interest in material science, particularly in the formulation of advanced polymers and coatings where enhanced durability is required.[1] Furthermore, its unique properties are leveraged in analytical chemistry, where it serves as a standard for gas-liquid chromatography (GLC) in the analysis of phthalates.[1]

Theoretical Framework for Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, guideline.[4]

Molecular Structure and Polarity:

The this compound molecule possesses both polar and non-polar characteristics. The central phthalate core, with its two ester functional groups, introduces polarity through the carbonyl (C=O) and ether (C-O) linkages. Conversely, the benzene ring is hydrophobic, and the trifluoroethyl groups, while containing highly electronegative fluorine atoms, contribute to a complex electronic profile. The high degree of fluorination can reduce the molecule's ability to participate in conventional hydrogen bonding as an acceptor, a factor that significantly influences its interaction with protic solvents.

Solvent-Solute Interactions:

The dissolution process requires the disruption of the crystal lattice of the solute and the creation of a cavity within the solvent, followed by the solvation of the solute molecules. For this compound, effective solvents will be those that can favorably interact with its distinct molecular regions.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran): These solvents possess dipole moments that can interact with the polar ester groups of the solute. Their ability to act as hydrogen bond acceptors may also play a role.

-

Polar Protic Solvents (e.g., alcohols): The solubility in these solvents will depend on the balance between the polarity of the solvent and its hydrogen bonding capabilities. The fluorinated nature of the solute may limit strong hydrogen bonding interactions.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the non-polar benzene ring and potentially the fluorinated alkyl chains through van der Waals forces. Phthalates, in general, are known to be highly soluble in many organic solvents.[5]

Quantitative Solubility Data

As of the compilation of this guide, specific, publicly available quantitative solubility data for this compound in a range of common organic solvents is not readily found in the literature. This data gap underscores the importance of robust and standardized experimental determination for any research or development activities involving this compound. The following section provides a detailed protocol for this purpose.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a crystalline solid in an organic solvent.[4][6][7][8] This method is designed to ensure that a state of equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of solubility.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature and pressure with agitation. Once equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The experimental workflow for the determination of solubility is depicted in the following diagram:

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Test Mixture:

-

Accurately weigh an amount of this compound into a glass vial that is in significant excess of its estimated solubility. A preliminary test with a small amount of solute and solvent can help in this estimation.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established, indicated by a plateau in the measured concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Conclusion

While specific quantitative data on the solubility of this compound remains to be extensively published, a thorough understanding of its molecular structure allows for qualitative predictions of its behavior in various organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. The generation of such data is crucial for the effective formulation, application, and analytical characterization of this unique fluorinated compound.

References

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available at: [Link]

- Chem-Impex. This compound [Standard for Phthalate GLC Determ. Available at: https://www.chemimpex.

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

-

ResearchGate. Solubilities and surface activities of phthalates investigated by surface tension measurements. Available at: [Link]

-

PubChemLite. This compound (C12H8F6O4). Available at: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. labproinc.com [labproinc.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Bis(2,2,2-trifluoroethyl) phthalate molecular weight and formula

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) Phthalate: Synthesis, Characterization, and Applications for Scientific Professionals

Introduction

This compound is a fluorinated diester of phthalic acid characterized by its unique physicochemical properties conferred by the presence of multiple fluorine atoms. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, methods for its analytical characterization, and its applications, particularly its role as an analytical standard. Furthermore, we will explore the dual context of this molecule within the pharmaceutical sciences: the strategic advantage of fluorine in drug design and the regulatory considerations surrounding phthalates as pharmaceutical excipients.

Part 1: Core Molecular Profile

This compound, also known by its IUPAC name bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate, is a distinct molecule within the phthalate family.[1] The trifluoroethyl ester groups significantly influence its properties compared to its non-fluorinated analogs.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and mass.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈F₆O₄ | [2][3][4] |

| Molecular Weight | 330.18 g/mol | [2][3][4] |

| Exact Mass | 330.032678 g/mol | [5] |

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 41 °C | [1][2] |

| Storage Temperature | 2 - 8 °C | [2][4] |

| CAS Number | 62240-27-1 | [1][2][3] |

Part 2: Synthesis and Characterization

The synthesis of this compound is a direct application of esterification chemistry, a fundamental process in organic synthesis. Proper characterization is then crucial to confirm the identity and purity of the synthesized compound.

Synthesis Protocol: Acid-Catalyzed Esterification

The most common method for synthesizing phthalate diesters is the Fischer-Speier esterification of phthalic anhydride with the corresponding alcohol.[6] The following protocol describes a representative synthesis of this compound. The causality behind this choice of reaction lies in its efficiency and the relative availability of the starting materials. The acid catalyst is essential to protonate the carbonyl group of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the weakly nucleophilic 2,2,2-trifluoroethanol.

Diagram of the Synthesis Reaction

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reactant Charging: In a three-necked round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine phthalic anhydride (1.0 eq.), 2,2,2-trifluoroethanol (2.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.). Add toluene to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, dilute it with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield the final product as a white solid.

Analytical Characterization

To ensure the synthesized product is the target compound and meets purity standards, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalate ring and a characteristic quartet for the methylene protons (-CH₂-) adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the trifluoroethyl groups. The carbon attached to the fluorine atoms will appear as a quartet. A ¹³C NMR spectrum for this compound is available for reference.[7][8]

-

¹⁹F NMR: The fluorine NMR should exhibit a single major signal, a triplet, corresponding to the six equivalent fluorine atoms, coupled to the adjacent methylene protons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will provide confirmation of the functional groups present. Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and strong C-F stretching bands. FTIR is also a rapid screening tool for phthalates in polymers.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a trifluoroethoxy group. Predicted mass-to-charge ratios for various adducts are available in public databases.[11]

Part 3: Applications in a Research Context

The unique properties of this compound make it a valuable tool in analytical chemistry and material science.

Standard for Gas-Liquid Chromatography (GLC)

One of the primary applications of this compound is as a standard for the determination of phthalates using Gas-Liquid Chromatography (GLC), often coupled with an Electron Capture Detector (ECD).[2] Its high thermal stability and the presence of electronegative fluorine atoms make it well-suited for this purpose, providing a robust and sensitive response.

Diagram of a GC Workflow Using an Internal Standard

Caption: Workflow for quantification using an internal standard in GC.

Experimental Protocol for Use as a GC Internal Standard:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a certified concentration. Create a series of calibration standards containing known concentrations of the target phthalate analytes, each spiked with a constant, known concentration of the this compound internal standard.

-

Sample Preparation: Extract the phthalates from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Internal Standard Spiking: Add a precise volume of the this compound stock solution to a known volume of the sample extract.

-

GC-ECD Analysis: Inject the spiked sample extract and the calibration standards into the GC-ECD system. The chromatographic conditions (e.g., column type, temperature program, gas flow rates) should be optimized to achieve baseline separation of the target analytes and the internal standard.

-

Quantification: For each chromatogram, determine the peak areas of the target analytes and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analytes in the sample can then be determined from this curve.

Potential as a Plasticizer and Flame Retardant

The fluorinated nature of this compound suggests its potential use in specialized polymer applications. The fluorine atoms can impart increased chemical resistance, thermal stability, and flame-retardant properties to materials.[2]

Part 4: Relevance to Drug Development Professionals

For those in drug development, the structure of this compound touches upon two important and somewhat opposing themes: the utility of fluorination in medicinal chemistry and the regulatory scrutiny of phthalates as excipients.

The Role of Fluorine in Drug Design

The incorporation of fluorine into small molecules is a widely used strategy in modern drug discovery.[1][2][3][12] The trifluoromethyl group (-CF₃), present in the trifluoroethyl moiety of this compound, is particularly common.

Diagram of Fluorine's Impact in Drug Discovery

Caption: Key effects of fluorine incorporation in drug design.

Strategic fluorination can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

-

Modulate Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's solubility and binding characteristics.[5]

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency and selectivity.

-

Increase Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[5]

While this compound itself is not a therapeutic agent, its structure serves as an exemplar of a highly fluorinated small molecule, a class of compounds of immense interest to medicinal chemists.

Phthalates as Pharmaceutical Excipients: A Cautionary Note

Phthalates, such as dibutyl phthalate (DBP) and diethyl phthalate (DEP), have been used in pharmaceutical formulations, primarily as plasticizers in enteric coatings for tablets and capsules to ensure they dissolve in the intestines rather than the stomach.[13][14][15] However, regulatory bodies, including the U.S. FDA and the European Medicines Agency (EMA), have raised concerns about certain phthalates due to their potential for developmental and reproductive toxicity.[15][16][17]

Specifically, the FDA has recommended that the pharmaceutical industry avoid the use of DBP and di(2-ethylhexyl) phthalate (DEHP) as excipients in drug and biologic products.[16][17] This is based on animal studies showing that these compounds can act as endocrine disruptors.[17] While this compound is not one of the specifically named compounds, the general concern over this class of chemicals means that the introduction of any new phthalate as a pharmaceutical excipient would likely face significant regulatory hurdles and require extensive toxicological evaluation.

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.[18]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8 °C.[2][4] Keep away from heat and sources of ignition.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined molecular profile and significant utility as an analytical standard in chromatography. Its synthesis is achievable through standard esterification methods, and its identity can be confirmed with a range of spectroscopic techniques. For professionals in drug development, it serves as a case study in the benefits of molecular fluorination while also highlighting the regulatory vigilance required for compounds within the phthalate class. A thorough understanding of its properties, synthesis, and applications, grounded in the principles of scientific integrity, allows researchers to effectively utilize this compound in their work.

References

-

Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1276, 134785. [Link]

-

Tariq, M. I., et al. (2016). Consumption of Phthalates Coated Pharmaceutical Tablets: An Unnoticed Threat. Journal of Environmental & Analytical Toxicology, 6(5). [Link]

-